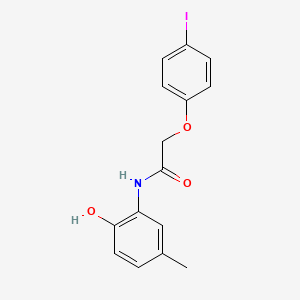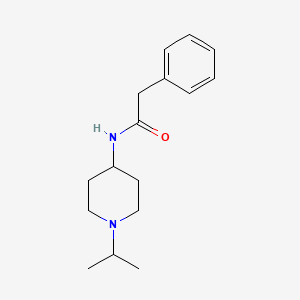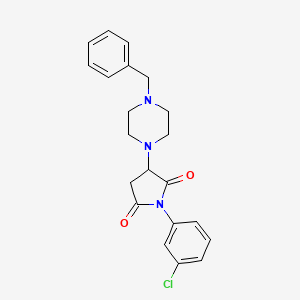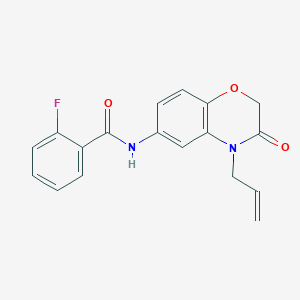
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. WY-14643 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases.
作用機序
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide exerts its effects through activation of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation by this compound, PPARα forms a heterodimer with retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation or repression of target genes, resulting in the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase fatty acid oxidation and ketone body production in the liver, leading to a decrease in plasma triglyceride levels. This compound has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, leading to a decrease in blood glucose levels. Additionally, this compound has been shown to reduce inflammation and atherosclerosis in animal models of cardiovascular disease.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide is its high specificity for PPARα, which allows for the selective activation of PPARα-dependent pathways. This makes it a useful tool for studying the physiological effects of PPARα activation in vitro and in vivo. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide. One direction is the investigation of its potential therapeutic applications in human diseases, including diabetes, obesity, and cardiovascular diseases. Another direction is the development of more potent and selective PPARα agonists with fewer side effects. Additionally, the role of PPARα in other physiological processes, such as inflammation and cancer, could be further explored using this compound as a tool.
合成法
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide can be synthesized using different methods, including the reaction of 4-iodophenol with 2-amino-3-methylphenol, followed by the coupling of the resulting product with 2-chloroacetyl chloride. Another method involves the reaction of 4-iodophenol with 2-methyl-3-nitrophenol, followed by the reduction of the nitro group and the coupling of the resulting product with chloroacetic acid.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease plasma triglyceride levels in animal models of type 2 diabetes. This compound has also been shown to reduce body weight gain and adiposity in obese animals, indicating its potential as an anti-obesity agent. Additionally, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVPPOXPALKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![3-(2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5027402.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![(3,5-dichlorophenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5027405.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)
![(2,5-difluorophenyl){1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5027432.png)
![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)

![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)
